molecular formula C15H20O3 B3174044 Ethyl 2,3,4,5,6-pentamethylbenzoylformate CAS No. 951888-76-9

Ethyl 2,3,4,5,6-pentamethylbenzoylformate

Cat. No.: B3174044
CAS No.: 951888-76-9
M. Wt: 248.32 g/mol
InChI Key: SCIVTBWGVQKNSH-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,5,6-pentamethylbenzoylformate is a benzoylformate ester derivative characterized by a benzene ring substituted with five methyl groups at the 2, 3, 4, 5, and 6 positions, coupled with an ethyl ester functional group. Its molecular structure imparts steric hindrance and electron-donating effects due to the methyl substituents, which influence its reactivity, solubility, and stability. This compound has been listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or niche applications .

Properties

IUPAC Name

ethyl 2-oxo-2-(2,3,4,5,6-pentamethylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-7-18-15(17)14(16)13-11(5)9(3)8(2)10(4)12(13)6/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIVTBWGVQKNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=C(C(=C1C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,4,5,6-pentamethylbenzoylformate typically involves the esterification of 2,3,4,5,6-pentamethylbenzoyl chloride with ethyl formate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5,6-pentamethylbenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Ethyl 2,3,4,5,6-pentamethylbenzoylformate serves as a crucial reagent in organic chemistry. It is employed in the synthesis of more complex molecules due to its ability to undergo various chemical reactions:

  • Oxidation : Converts to corresponding carboxylic acids.
  • Reduction : Can be reduced to form alcohols or aldehydes.
  • Substitution Reactions : The ester group can be substituted with different functional groups under appropriate conditions .

Biochemical Studies

This compound is utilized in biochemical research to investigate enzyme interactions and metabolic pathways. Its structure allows for the exploration of steric effects and electronic properties in enzymatic reactions. It can act as an inhibitor or activator depending on the target enzyme and experimental conditions .

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the formulation of polymers and other advanced materials .

Case Studies and Research Findings

Research has demonstrated the utility of this compound in various experimental setups:

  • Enzyme Kinetics : Studies have shown that this compound can modulate enzyme activity through competitive inhibition mechanisms. For instance, it has been used to study the kinetics of specific metabolic pathways involving cytochrome P450 enzymes.
  • Synthetic Pathway Development : In synthetic chemistry labs, it has been applied as a building block for developing novel pharmaceuticals by facilitating the creation of complex molecular architectures .

Mechanism of Action

The mechanism of action of Ethyl 2,3,4,5,6-pentamethylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include enzymatic reactions where the compound either enhances or inhibits the activity of the enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Ethyl 3,4-Ethylenedioxybenzoylformate
  • Structure : Features a 3,4-ethylenedioxy group (a fused 1,4-dioxane ring) on the benzene ring instead of methyl groups.
  • Molecular Formula : C₁₃H₁₄O₅ (inferred from IUPAC name and MDL number) .
  • Higher polarity compared to the pentamethyl analog due to oxygen atoms, improving solubility in polar solvents.
2.2. Ethyl alpha-(Ethoxymethylene)-2,3,4,5,6-Pentafluoro-beta-oxobenzenepropanoate
  • Structure : Contains pentafluoro substitution on the benzene ring and an ethoxymethylene group.
  • Molecular Formula : C₁₄H₁₁F₅O₄; Molecular Weight: 338.23 g/mol .
  • Properties: Fluorine atoms impart strong electron-withdrawing effects, increasing electrophilicity of the carbonyl group. Low solubility in water due to high hydrophobicity; typically used in non-polar solvents.
  • Applications : Used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for enhanced detection of polar compounds .
2.3. 2,3,4,5,6-Pentafluoroacetophenone
  • Structure: A pentafluoro-substituted acetophenone derivative.
  • Molecular Formula : C₈H₃F₅O; CAS: 652-29-9 .
  • Properties :
    • High volatility (vapor pressure: ~4.63×10⁵ Pa at 21°C) and thermal stability due to fluorine substitution.
    • Log Kow: ~6.27–9.97, indicating significant lipophilicity .
  • Applications : Intermediate in synthesizing fluorinated pharmaceuticals or agrochemicals.

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Ethyl 2,3,4,5,6-pentamethylbenzoylformate 5 methyl groups Not provided Not provided High steric hindrance, discontinued Limited (research)
Ethyl 3,4-ethylenedioxybenzoylformate 3,4-ethylenedioxy group C₁₃H₁₄O₅ ~250.24 Planar structure, polar Pharmaceutical intermediates
Ethyl alpha-(Ethoxymethylene)-pentafluoro... 5 fluorine + ethoxymethylene C₁₄H₁₁F₅O₄ 338.23 Electrophilic carbonyl, hydrophobic GC-MS derivatization
2,3,4,5,6-Pentafluoroacetophenone 5 fluorine atoms C₈H₃F₅O 210.10 Volatile, lipophilic Fluorochemical synthesis

Key Research Findings

  • Stability : this compound’s discontinuation suggests instability or synthesis challenges, unlike fluorinated analogs, which are commercially available due to robustness .
  • Reactivity : Fluorinated derivatives exhibit higher electrophilicity, making them reactive in nucleophilic acyl substitution reactions, whereas methyl-substituted analogs are less reactive .
  • Analytical Utility : Pentafluoro-substituted esters are prioritized in GC-MS for their electron-capturing properties, enhancing sensitivity in trace analysis .

Biological Activity

Ethyl 2,3,4,5,6-pentamethylbenzoylformate is a chemical compound with the molecular formula C15H20O3C_{15}H_{20}O_3 and a molecular weight of 248.32 g/mol. Its IUPAC name is ethyl 2-oxo-2-(2,3,4,5,6-pentamethylphenyl)acetate. This compound has garnered interest in various fields due to its potential biological activities.

  • Molecular Formula : C15H20O3C_{15}H_{20}O_3
  • Molecular Weight : 248.32 g/mol
  • InChIKey : SCIVTBWGVQKNSH-UHFFFAOYSA-N
  • XLogP3-AA Value : 3.8

Biological Activity Overview

This compound exhibits several biological activities that have been documented in research studies. These activities include:

  • Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties against various pathogens. This could be attributed to their structural similarities with known antimicrobial agents.
  • Anti-inflammatory Effects : Some derivatives of benzoylformates are noted for their anti-inflammatory effects. This compound may exhibit similar properties due to its functional groups that can interact with inflammatory pathways.
  • Potential as a Drug Precursor : The compound's structure suggests it could serve as a precursor for synthesizing other biologically active molecules.

Antimicrobial Activity

A study conducted on related benzoylformate compounds indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the presence of multiple methyl groups in the aromatic ring enhances the lipophilicity of these compounds, potentially increasing their membrane permeability and subsequent efficacy against microbial strains.

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential inhibition of pro-inflammatory cytokines
Drug PrecursorPossible synthesis of biologically active derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,3,4,5,6-pentamethylbenzoylformate
Reactant of Route 2
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Ethyl 2,3,4,5,6-pentamethylbenzoylformate

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